Dynorphin A (Schwein)

Übersicht

Beschreibung

Dynorphin is a class of endogenous opioid peptides derived from the precursor protein prodynorphin. These peptides are primarily involved in modulating pain, stress response, and mood regulation. Dynorphins exert their effects mainly through the kappa-opioid receptor, a G-protein-coupled receptor, but they also have some affinity for the mu-opioid receptor, delta-opioid receptor, and the N-methyl-D-aspartic acid-type glutamate receptor .

Wissenschaftliche Forschungsanwendungen

Dynorphin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Untersuchung der Struktur-Wirkungs-Beziehungen von Opioidpeptiden und Entwicklung synthetischer Analoga mit verbesserten therapeutischen Profilen.

Biologie: Untersuchung der Rolle von Dynorphin in der zellulären Signaltransduktion, Neurotransmission und Neuroplastizität.

Medizin: Erforschung des Potenzials von Dynorphin-basierten Therapien für die Schmerzbehandlung, die Suchtbehandlung und affektive Störungen.

Industrie: Einsatz der rekombinanten DNA-Technologie für die großtechnische Produktion von Dynorphinpeptiden für Forschungs- und therapeutische Zwecke .

5. Wirkmechanismus

Dynorphin übt seine Wirkungen hauptsächlich durch die Aktivierung des Kappa-Opioid-Rezeptors aus. Nach Bindung an diesen Rezeptor löst Dynorphin eine Kaskade intrazellulärer Signale aus, die zur Modulation der Schmerzempfindung, der Stressreaktion und der Stimmungsregulation führt. Der Kappa-Opioid-Rezeptor ist an G-Proteine gekoppelt, die die Adenylatcyclase-Aktivität hemmen, die zyklischen Adenosinmonophosphat-Spiegel senken und letztendlich die Erregbarkeit von Neuronen verringern .

Ähnliche Verbindungen:

Enkephaline: Eine weitere Klasse endogener Opioidpeptide, die hauptsächlich an Delta-Opioid-Rezeptoren binden.

Beta-Endorphin: Ein endogenes Opioidpeptid, das hauptsächlich an Mu-Opioid-Rezeptoren bindet.

Neoendorphine: Peptide, die aus dem gleichen Vorläuferprotein wie Dynorphin gewonnen werden, mit ähnlichen, aber unterschiedlichen biologischen Aktivitäten .

Eindeutigkeit von Dynorphin: Dynorphin ist einzigartig in seiner hohen Affinität zum Kappa-Opioid-Rezeptor und seinen starken Wirkungen auf die Schmerzmodulation, die Stressreaktion und die Stimmungsregulation. Im Gegensatz zu Enkephalinen und Beta-Endorphin, die hauptsächlich Delta- bzw. Mu-Opioid-Rezeptoren anvisieren, unterscheidet sich Dynorphin durch seine primäre Wirkung über den Kappa-Opioid-Rezeptor in Bezug auf seine physiologischen und pharmakologischen Wirkungen .

Wirkmechanismus

Target of Action

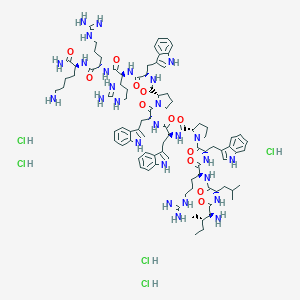

Dynorphin A, also known as Dynorphin A1-17, is an endogenous opioid peptide that primarily activates the κ-opioid receptor . This receptor is a G-protein-coupled receptor and is a prominent member of the opioid neuromodulatory system . Dynorphin A1–8, a truncated form of Dynorphin A, is an agonist at the mu-, kappa-, and delta-opioid receptors, with the highest binding affinity for the kappa-opioid receptor .

Mode of Action

Dynorphin A interacts with its targets, primarily the κ-opioid receptor, to modulate the pain response . Structures of Dynorphin A bound to the κ-opioid receptor have been reported . This interaction results in changes in cellular signaling and in vivo behavioral effects of κ-opioid receptor activation and inhibition .

Biochemical Pathways

The activation of the κ-opioid receptor by Dynorphin A affects various biochemical pathways. The κ-opioid receptor is part of the opioid neuromodulatory system, which plays a key role in modulating pain in central and peripheral neuronal circuits and a wide array of physiological functions and neuropsychiatric behaviors .

Pharmacokinetics

It is known that dynorphin a is stored in large dense-core vesicles that are considerably larger than vesicles storing neurotransmitters . These large dense-core vesicles require a more intense and prolonged stimulus to release their contents into the synaptic cleft .

Result of Action

The activation of the κ-opioid receptor by Dynorphin A results in modulation of the pain response . This can have various molecular and cellular effects, including changes in cellular signaling and in vivo behavioral effects .

Action Environment

The action, efficacy, and stability of Dynorphin A can be influenced by various environmental factors. For example, the presence of other neurotransmitters and the physiological state of the organism can affect the action of Dynorphin A

Safety and Hazards

Dynorphin A (1-17) is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It may cause respiratory tract irritation and is a moderate to severe irritant to the skin and eyes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dynorphin peptides are synthesized through the enzymatic cleavage of the precursor protein prodynorphin. This process involves the action of proprotein convertase 2 within synaptic vesicles in the presynaptic terminal . The synthetic version of dynorphin can be created by sequencing the amino acids and replicating the sequence in a laboratory setting .

Industrial Production Methods: Industrial production of dynorphin involves recombinant DNA technology, where the gene encoding prodynorphin is inserted into a suitable expression system, such as bacteria or yeast. The expressed prodynorphin is then purified and cleaved enzymatically to produce dynorphin peptides .

Analyse Chemischer Reaktionen

Reaktionstypen: Dynorphin unterliegt verschiedenen biochemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft durch Enzyme vermittelt.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, ebenfalls enzymvermittelt.

Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, typischerweise in Gegenwart spezifischer Enzyme.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Sauerstoff und verschiedene Oxidase-Enzyme.

Reduktionsmittel: Wasserstoffgas, Natriumborhydrid und Reduktase-Enzyme.

Substitutionsreagenzien: Verschiedene Nukleophile und Elektrophile, abhängig von der spezifischen Substitutionsreaktion.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel modifizierte Dynorphinpeptide mit veränderten funktionellen Gruppen, die ihre Bindungsaffinität und Aktivität an Opioidrezeptoren beeinflussen können .

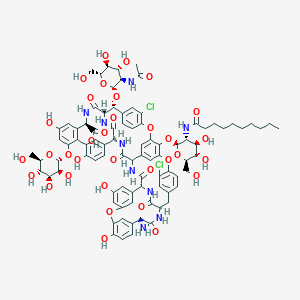

Vergleich Mit ähnlichen Verbindungen

Enkephalins: Another class of endogenous opioid peptides that primarily bind to delta-opioid receptors.

Beta-Endorphin: An endogenous opioid peptide that primarily binds to mu-opioid receptors.

Neoendorphins: Peptides derived from the same precursor protein as dynorphin, with similar but distinct biological activities .

Uniqueness of Dynorphin: Dynorphin is unique in its high affinity for the kappa-opioid receptor and its potent effects on pain modulation, stress response, and mood regulation. Unlike enkephalins and beta-endorphin, which primarily target delta- and mu-opioid receptors, respectively, dynorphin’s primary action through the kappa-opioid receptor sets it apart in terms of its physiological and pharmacological effects .

Eigenschaften

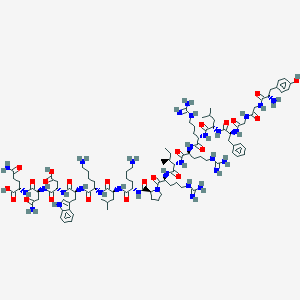

IUPAC Name |

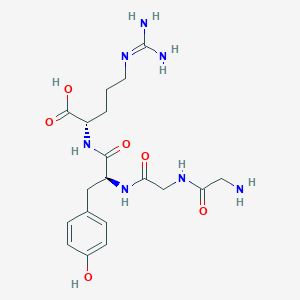

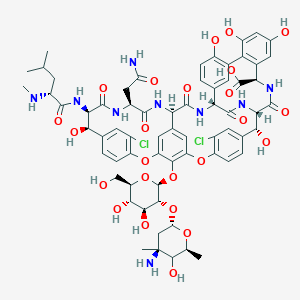

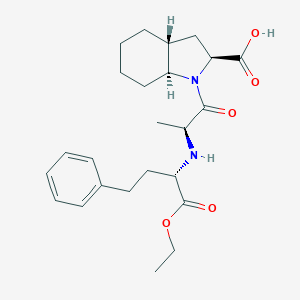

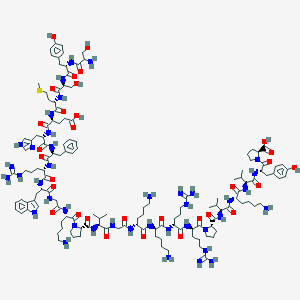

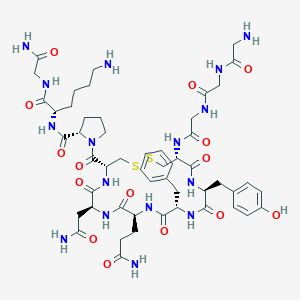

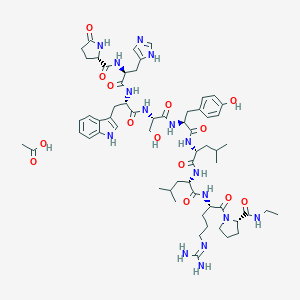

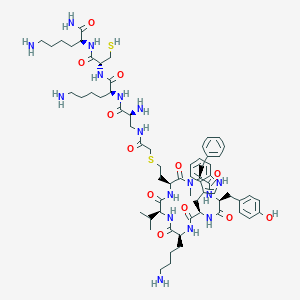

5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNJYGMAUMANNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H155N31O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2147.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74913-18-1 | |

| Record name | Dynorphins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074913181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.